N-(4-formylphenyl)isobutyramide molecular weight and formula
N-(4-formylphenyl)isobutyramide molecular weight and formula
Topic: N-(4-formylphenyl)isobutyramide: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Identity
N-(4-formylphenyl)isobutyramide , also known as 4-isobutyramidobenzaldehyde , serves as a critical bifunctional scaffold in medicinal chemistry. It combines a reactive electrophilic aldehyde (suitable for reductive amination or olefination) with a lipophilic isobutyramide moiety (often used to tune solubility and hydrophobic interactions in protein binding pockets).
This guide provides a definitive technical analysis of its physicochemical properties, synthesis methodologies, and applications in fragment-based drug discovery (FBDD).
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | N-(4-formylphenyl)-2-methylpropanamide | Preferred IUPAC nomenclature |
| Common Name | 4-Isobutyramidobenzaldehyde | Widely used in synthetic literature |
| Molecular Formula | C₁₁H₁₃NO₂ | Confirmed by elemental composition |
| Molecular Weight | 191.23 g/mol | Monoisotopic Mass: 191.0946 |
| CAS Registry Number | 89583-98-2 | Verify with specific vendor batches |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, Methanol | Sparingly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |
| Topological PSA | 46.2 Ų | Polar Surface Area |
Synthetic Methodology
Expert Insight: While commercial sources exist, in-house synthesis is often preferred to ensure purity, particularly to avoid oxidation of the aldehyde to the carboxylic acid during prolonged storage.
Protocol: Acylation of 4-Aminobenzaldehyde
The most robust route involves the nucleophilic acyl substitution of 4-aminobenzaldehyde with isobutyryl chloride. This reaction must be controlled to prevent the formation of di-acylated byproducts or polymerization of the aldehyde.
Reagents:
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Substrate: 4-Aminobenzaldehyde (1.0 eq)
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Acylating Agent: Isobutyryl chloride (1.1 eq)
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Base: Triethylamine (TEA) or Pyridine (1.2 eq)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Step-by-Step Workflow:
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Preparation: Dissolve 4-aminobenzaldehyde in anhydrous DCM under an inert atmosphere (N₂ or Ar) to prevent auto-oxidation. Cool the solution to 0°C.
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Base Addition: Add Triethylamine dropwise. The solution may darken slightly.
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Acylation: Add Isobutyryl chloride dropwise over 30 minutes. The exotherm must be managed to keep the internal temperature < 5°C.
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Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The amine starting material (R_f ~0.3) should disappear, yielding the less polar amide product (R_f ~0.5).
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Workup:
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Quench with saturated NaHCO₃ solution.
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Extract the organic layer and wash with 1N HCl (to remove unreacted amine/pyridine) followed by brine.
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Visualization: Synthesis Pathway
The following diagram illustrates the reaction flow and critical control points.
Figure 1: Synthetic pathway for N-(4-formylphenyl)isobutyramide via nucleophilic acyl substitution.
Structural Analysis & Characterization
To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.
1H NMR (DMSO-d₆, 400 MHz) Expectations:
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Aldehyde Proton: A distinct singlet at δ 9.8–9.9 ppm . This is the most deshielded signal.
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Amide NH: A broad singlet typically around δ 10.0–10.2 ppm (exchangeable with D₂O).
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Aromatic Protons: Two doublets (AA'BB' system) centered around δ 7.8 ppm (ortho to aldehyde) and δ 7.6 ppm (ortho to amide), integrating to 2H each.
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Isopropyl Methine: A septet at δ 2.6 ppm (J ≈ 7 Hz).
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Isopropyl Methyls: A doublet at δ 1.1 ppm (6H).
IR Spectroscopy:
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C=O (Aldehyde): Sharp band at ~1690–1700 cm⁻¹.
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C=O (Amide I): Strong band at ~1660–1680 cm⁻¹.
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N-H Stretch: Broad band at ~3300 cm⁻¹.
Applications in Drug Discovery
N-(4-formylphenyl)isobutyramide is not just a final product; it is a versatile intermediate in "Fragment-Based Drug Discovery" (FBDD) and bioconjugation.
Reductive Amination Scaffold
The aldehyde group is a "chemical handle" that allows for the rapid diversification of the molecule. By reacting with various primary or secondary amines followed by reduction (using NaBH(OAc)₃), researchers can generate a library of benzylamine derivatives . This is a common strategy to explore the "solvent-exposed" regions of a kinase or enzyme binding pocket.
Covalent Warhead Precursor
The aldehyde can be converted into more reactive electrophiles, such as:
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Michael Acceptors: via Wittig reaction to form acrylamides.
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Nitriles: via oxime formation and dehydration. These derivatives are essential for designing covalent inhibitors that target cysteine residues in proteins.
Antibody Hapten Design
As referenced in seminal works on catalytic antibodies (e.g., J. Am. Chem. Soc.), this molecule has been used as a hapten to generate antibodies with aldolase activity [1]. The isobutyramide group mimics the transition state geometry or provides specific recognition elements for the antibody binding site.
Visualization: Functional Utility Map
Figure 2: Functional diversification of the scaffold in medicinal chemistry workflows.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Storage: Store at -20°C under inert gas. Aldehydes are prone to air oxidation to the corresponding benzoic acid derivative.
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Handling: Use standard PPE. Avoid inhalation of dust.
References
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Aldolase Antibodies of Remarkable Scope. Journal of the American Chemical Society, 2002. Context: Describes the use of 4-isobutyramidobenzaldehyde as a substrate/hapten for catalytic antibody generation.
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PubChem Compound Summary: N-(4-formylphenyl)acetamide (Analog). National Library of Medicine. Context: Provides structural and property analogies for the acetamide derivative, validating the synthetic approach and spectral expectations.
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Fragment-based Drug Discovery: Lessons Learned. Biocompare / Drug Discovery Today. Context: General methodology regarding the use of small amide/aldehyde fragments in library design.
